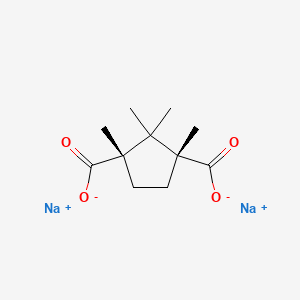
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate is an organic compound derived from camphoric acid. It is a methyl ester of camphoric acid, which is a bicyclic monoterpene ketone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate can be synthesized through esterification of camphoric acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of camphoric acid 3-methyl ester involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to camphoric acid and methanol in the presence of an acid or base catalyst.
Reduction: Reduction of the ester can yield alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Hydrolysis: Camphoric acid and methanol.
Reduction: Alcohol derivatives of camphoric acid.
Substitution: Various substituted camphoric acid derivatives.
Applications De Recherche Scientifique
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of biodegradable polymers and other materials.
Mécanisme D'action
The mechanism of action of camphoric acid 3-methyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphoric acid: The parent compound of camphoric acid 3-methyl ester.
Isocamphoric acid: A structural isomer of camphoric acid.
Other camphor derivatives: Various esters and derivatives of camphor.
Uniqueness
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives. Its applications in asymmetric synthesis and biodegradable polymer production highlight its versatility and importance in scientific research and industry .
Propriétés
Numéro CAS |
65323-13-9 |
|---|---|
Formule moléculaire |
C11H16Na2O4 |
Poids moléculaire |
258.22 g/mol |
Nom IUPAC |
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H18O4.2Na/c1-9(2)10(3,7(12)13)5-6-11(9,4)8(14)15;;/h5-6H2,1-4H3,(H,12,13)(H,14,15);;/q;2*+1/p-2/t10-,11+;; |
Clé InChI |
PGCIREGXMUCRLZ-HVNHDPPXSA-L |
SMILES |
CC1(C(CCC1(C)C(=O)[O-])(C)C(=O)[O-])C.[Na+].[Na+] |
SMILES isomérique |
C[C@@]1(CC[C@@](C1(C)C)(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC1(C(CCC1(C)C(=O)[O-])(C)C(=O)[O-])C.[Na+].[Na+] |
Key on ui other cas no. |
65323-13-9 |
Synonymes |
camphoric acid 3-methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















